molecular formula C10H12O2S B13982673 Methyl 3-methyl-4-(methylthio)benzoate

Methyl 3-methyl-4-(methylthio)benzoate

Cat. No.: B13982673
M. Wt: 196.27 g/mol
InChI Key: WWWXZUTWZHIOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-4-(methylthio)benzoate is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of toluene with methyl 4-(methylthio)benzoyl chloride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Methyl 3-methyl-4-(methylsulfinyl)benzoate or methyl 3-methyl-4-(methylsulfonyl)benzoate.

    Reduction: 3-methyl-4-(methylthio)benzyl alcohol.

    Substitution: Methyl 3-methyl-4-(methylthio)-2-nitrobenzoate or methyl 3-methyl-4-(methylthio)-2-bromobenzoate.

Scientific Research Applications

Methyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylthio)benzoate: Similar structure but lacks the additional methyl group on the benzene ring.

    Methyl 3-methylbenzoate: Lacks the methylthio group, affecting its chemical reactivity and applications.

    Methyl 4-methylbenzoate: Similar but with different substitution pattern, leading to different chemical properties.

Uniqueness

Methyl 3-methyl-4-(methylthio)benzoate is unique due to the presence of both a methyl group and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 3-methyl-4-methylsulfanylbenzoate

InChI

InChI=1S/C10H12O2S/c1-7-6-8(10(11)12-2)4-5-9(7)13-3/h4-6H,1-3H3

InChI Key

WWWXZUTWZHIOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.